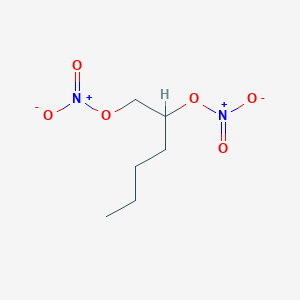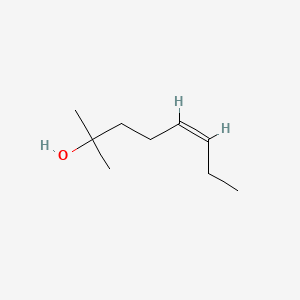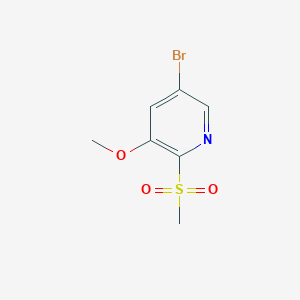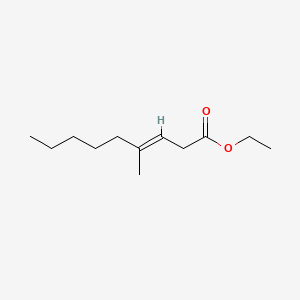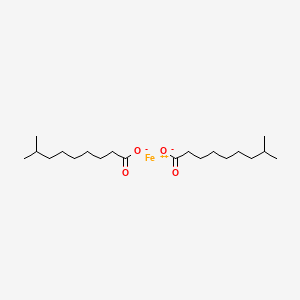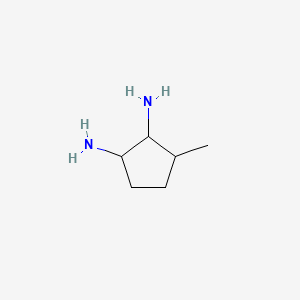
3-Methylcyclopentane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclopentane-1,2-diamine is an organic compound with the molecular formula C6H14N2. It is a heterocyclic organic compound that features a cyclopentane ring substituted with a methyl group and two amino groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclopentane-1,2-diamine typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-Methylcyclopentane-1,2-dione using ammonia or primary amines under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methylcyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylcyclopentane-1,2-diamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,2-diamine: Lacks the methyl group, leading to different reactivity and properties.
3-Methylcyclopentane-1,3-diamine:
Cyclohexane-1,2-diamine: A larger ring size alters the compound’s chemical behavior and uses.
Uniqueness
3-Methylcyclopentane-1,2-diamine is unique due to the presence of both a methyl group and two amino groups on a cyclopentane ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .
Propiedades
Número CAS |
41330-24-9 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
3-methylcyclopentane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-4-2-3-5(7)6(4)8/h4-6H,2-3,7-8H2,1H3 |
Clave InChI |
RFRVEZFDDWKZOC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


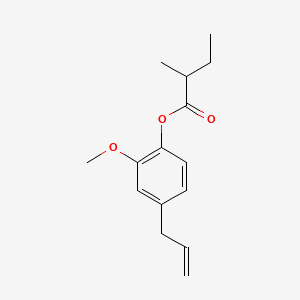

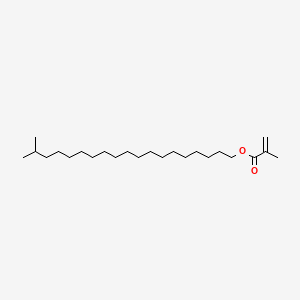
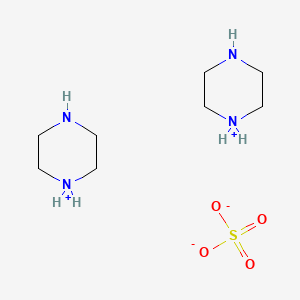
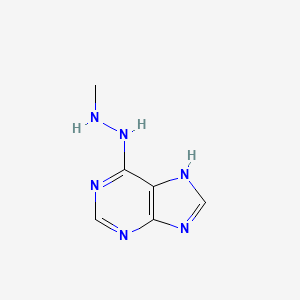
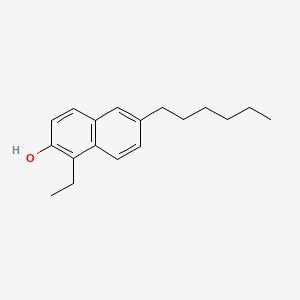
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
